Enhanced Pharmacokinetic Profile: Reduced Clearance and Extended Half-Life vs. SB-269970-A
In a direct head-to-head PK study in rats (1 mg/kg i.v.), SB-656104-A demonstrated a significantly superior pharmacokinetic profile compared to its predecessor, SB-269970-A [1]. The compound exhibited a 2.5-fold slower blood clearance and a substantially longer terminal half-life, indicating more sustained systemic exposure for in vivo studies.
| Evidence Dimension | Blood Clearance (CLb) |
|---|---|
| Target Compound Data | 58 ± 6 ml/min/kg |
| Comparator Or Baseline | SB-269970-A: 144 ml/min/kg |
| Quantified Difference | 2.5-fold slower clearance |
| Conditions | Constant rate i.v. infusion to steady state in rats |
Why This Matters
This translates to more predictable and durable target engagement in animal models, reducing dosing frequency and variability.
- [1] Thomas, D. R., Melotto, S., Massagrande, M., Gribble, A. D., Jeffrey, P., Stevens, A. J., ... & Forbes, I. T. (2003). SB‐656104‐A, a novel selective 5‐HT7 receptor antagonist, modulates REM sleep in rats. *British Journal of Pharmacology*, 139(4), 705-714. View Source
